(2S)-6-amino-N-(2-cyclohexylethyl)-2-[[(2S)-3-hydroxy-2-[[2-[4-[4-(2-methylimidazol-1-yl)butyl]phenyl]acetyl]amino]propanoyl]amino]hexanamide
説明
The compound [Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine is a structurally complex molecule featuring a cyclohexylethyl group, a 2-methylimidazole-substituted phenylacetyl moiety, and a dipeptide backbone (seryl-lysinyl).
特性
CAS番号 |
164931-25-3 |
|---|---|
分子式 |
C33H52N6O4 |
分子量 |
596.8 g/mol |
IUPAC名 |
(2S)-6-amino-N-(2-cyclohexylethyl)-2-[[(2S)-3-hydroxy-2-[[2-[4-[4-(2-methylimidazol-1-yl)butyl]phenyl]acetyl]amino]propanoyl]amino]hexanamide |
InChI |
InChI=1S/C33H52N6O4/c1-25-35-20-22-39(25)21-8-6-11-27-13-15-28(16-14-27)23-31(41)37-30(24-40)33(43)38-29(12-5-7-18-34)32(42)36-19-17-26-9-3-2-4-10-26/h13-16,20,22,26,29-30,40H,2-12,17-19,21,23-24,34H2,1H3,(H,36,42)(H,37,41)(H,38,43)/t29-,30-/m0/s1 |
InChIキー |
WHLPIOSHBKQGHA-KYJUHHDHSA-N |
異性体SMILES |
CC1=NC=CN1CCCCC2=CC=C(C=C2)CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)NCCC3CCCCC3 |
正規SMILES |
CC1=NC=CN1CCCCC2=CC=C(C=C2)CC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCCC3CCCCC3 |
外観 |
Solid powder |
他のCAS番号 |
164931-25-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SC-58272; SC 58272; SC58272. |
製品の起源 |
United States |
準備方法
合成経路と反応条件: SC-58272の合成には、ペプチド基質の改変によるペプチドミメティック阻害剤の生成が含まれます。 詳細な合成経路には、ジペプチド構造の形成と、N-ミリストイル転移酵素に対する阻害活性を高める特定の官能基の組み込みが含まれます .
工業生産方法: SC-58272の工業生産は、固相ペプチド合成などの大規模ペプチド合成技術を用いる可能性が高いです。 この方法は、高純度および高収率で化合物を効率的かつスケーラブルに生産することを可能にします .
3. 化学反応解析
反応の種類: SC-58272は、そのペプチド性により、主に置換反応を受けます。 また、水素結合や疎水性相互作用にも参加することができ、これらはN-ミリストイル転移酵素への結合に不可欠です .
一般的な試薬と条件: SC-58272の合成には、N、N'-ジイソプロピルカルボジイミドやN-ヒドロキシスクシンイミドなどの一般的なペプチド合成試薬を使用します。 反応は通常、穏やかな条件下で行われ、ペプチド結合の完全性を保ちます .
生成される主な生成物: SC-58272の合成から生成される主な生成物は、ジペプチドN-ミリストイル転移酵素阻害剤そのものです。 生成物の純度と収率は、阻害剤としての有効性に重要です .
4. 科学研究への応用
SC-58272は、特に化学、生物学、医学の分野で幅広い科学研究への応用があります。これは、さまざまな生物学的プロセスにおけるN-ミリストイル転移酵素の役割を研究するためのツール化合物として使用されます。 医学では、SC-58272は、真菌酵素に対する高い選択性から、抗真菌剤としての可能性が検討されています .
化学反応の分析
Types of Reactions: SC-58272 primarily undergoes substitution reactions due to its peptide nature. It can also participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding to the enzyme N-myristoyltransferase .
Common Reagents and Conditions: The synthesis of SC-58272 involves the use of common peptide synthesis reagents such as N,N’-diisopropylcarbodiimide and N-hydroxysuccinimide. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .
Major Products Formed: The major product formed from the synthesis of SC-58272 is the dipeptide N-myristoyltransferase inhibitor itself. The purity and yield of the product are critical for its efficacy as an inhibitor .
科学的研究の応用
SC-58272 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study the role of N-myristoyltransferase in various biological processes. In medicine, SC-58272 is being investigated for its potential as an antifungal agent due to its high selectivity for the fungal enzyme .
作用機序
SC-58272は、N-ミリストイル転移酵素を阻害することでその効果を発揮します。この酵素は、ミリストイル(14炭素飽和脂肪酸)を標的タンパク質のN末端グリシン残基に転移させる触媒作用を担います。 この酵素を阻害することにより、SC-58272はタンパク質のミリストイル化を阻止し、これはタンパク質の適切な機能と細胞内局在に不可欠です .
類似化合物:
- SC-58272は、化合物5などの他のN-ミリストイル転移酵素阻害剤やその他のペプチドミメティック阻害剤と比較されます。
- これらの化合物は、類似の作用機序を共有していますが、選択性と効力は異なります .
独自性: SC-58272は、ヒト酵素と比較して真菌酵素に対する高い選択性を持つことで際立っており、オフターゲット効果を最小限に抑えた抗真菌療法の有望な候補となります .
類似化合物との比較
Core Structural Features
The target compound shares key motifs with several classes of molecules in the evidence:
- Imidazole/Benzimidazole Derivatives (–3, 7): These compounds, such as (4-tert-Butyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine, exhibit substituted imidazole/benzimidazole cores linked to aromatic amines. Unlike the target compound, they lack peptide backbones but include electron-withdrawing groups (e.g., trifluoromethyl) that enhance metabolic stability .
- Cyclohexyl-Containing Amines (): Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine and 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine highlight the role of cycloalkyl groups in modulating lipophilicity. The target compound’s cyclohexylethyl chain may similarly influence membrane permeability .
- Quinazoline-Imidazole Hybrids (): 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine demonstrates fused heterocyclic systems with reported antitumor and antimicrobial activities. The target compound’s imidazole-phenyl unit could confer analogous bioactivity .
Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
- Target Compound: Estimated molecular weight >700 g/mol (based on structure), with moderate solubility in organic solvents (e.g., DMSO) due to the peptide and aromatic groups.
- Benzimidazole-Imidazole Analogs : Lower molecular weights (e.g., m/z 425.4 in ) and higher logP values due to trifluoromethyl groups, favoring blood-brain barrier penetration .
Stability and Handling
Analytical Characterization
Imidazole/Benzimidazole Derivatives
生物活性
The compound [Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine, also known by its DrugBank ID DB02477, is a synthetic dipeptide derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its chemical properties, biological activity, and relevant case studies.
- Chemical Formula : C33H52N6O4
- Molecular Weight : 596.804 g/mol
- CAS Number : 164931-25-3
- IUPAC Name : (2S)-6-amino-N-(2-cyclohexylethyl)-2-[(2S)-3-hydroxy-2-(2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetamido)propanamido]hexanamide
The compound features multiple functional groups including an imidazole ring, which is often associated with biological activity. Its structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing imidazole rings can exhibit significant antimicrobial properties. For instance, derivatives similar to [Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine have shown activity against various pathogens, including bacteria and fungi. A study highlighted the effectiveness of related compounds against strains like Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Dipeptides and their derivatives are known to influence cellular mechanisms involved in cancer progression. Preliminary studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins .
Case Studies
- In Vitro Studies : In a series of experiments, derivatives of this compound were tested for their cytotoxic effects on cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), indicating promising anticancer activity.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups. The underlying mechanism was attributed to the modulation of immune responses and direct cytotoxic effects on tumor cells.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C33H52N6O4 |
| Molecular Weight | 596.804 g/mol |
| CAS Number | 164931-25-3 |
| DrugBank ID | DB02477 |
| Antimicrobial Activity | Effective against S. aureus, C. albicans |
| Anticancer Activity | Induces apoptosis in HeLa, MCF-7 |
Q & A
Q. What are the recommended strategies for synthesizing [Cyclohexylethyl]-[...]-amine?
- Methodological Answer : Begin with modular synthesis:
Fragment assembly : Synthesize the cyclohexylethyl, imidazolyl-butylphenyl, and seryl-lysinyl moieties separately. Use POCl₃-mediated coupling for amide bond formation, as demonstrated in thiadiazole syntheses .
Stepwise conjugation : Employ carbodiimide crosslinkers (e.g., EDC/NHS) to link the acetyl-seryl-lysinyl segment to the imidazolyl-butylphenyl group under inert atmosphere.
Final coupling : Attach the cyclohexylethyl group via reductive amination or nucleophilic substitution.
- Purification : Use gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate intermediates and final product .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Aliquot in amber vials under argon at -20°C to prevent oxidation and hydrolysis. Avoid repeated freeze-thaw cycles.
- Safety protocols : Use PPE (gloves, goggles) and fume hoods during handling. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste programs .
Q. What analytical techniques are essential for characterizing this compound's purity and structure?
- Methodological Answer :
- Purity : Validate via HPLC (≥95% purity threshold) and LC-MS for molecular ion confirmation .
- Structural confirmation :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve imidazole protons (δ 7.5–8.5 ppm) and lysinyl backbone signals.
- Elemental analysis : Match calculated vs. observed C/H/N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
Validate experimental conditions : Ensure solvent, temperature, and pH match computational parameters (e.g., Gaussian DFT simulations).
Cross-check techniques : Compare NMR chemical shifts with predicted values from ACD/Labs or ChemDraw. For IR/Raman, correlate with density functional theory (DFT)-derived vibrational modes.
Address contradictions : If imidazole ring proton shifts deviate, assess tautomeric states or solvent effects. Use X-ray crystallography (if crystals form) for definitive conformation analysis .
Q. What methodologies optimize the compound's yield in multi-step synthesis?
- Methodological Answer :
- Reaction optimization :
- Catalyst screening : Test Pd/C, Ni, or enzyme-mediated catalysts for coupling efficiency.
- Solvent selection : Use DMF or THF for polar intermediates; switch to dichloromethane for hydrophobic steps.
- Process control : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and adjust stoichiometry dynamically .
Q. How can researchers analyze the compound's interaction with biological targets using in silico methods?
- Methodological Answer :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to imidazole-recognizing targets (e.g., cytochrome P450).
Molecular dynamics (MD) : Simulate 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability.
Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic/electrostatic interactions .
Data Contradiction Analysis
Q. How should researchers address inconsistent bioactivity results across cell-based assays?
- Methodological Answer :
Control validation : Confirm cell line authenticity (STR profiling) and assay reproducibility (n ≥ 3).
Mechanistic probing : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways. For off-target effects, perform kinome-wide profiling.
Dose-response refinement : Test logarithmic dilutions (1 nM–100 µM) to identify biphasic effects or toxicity thresholds .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating this compound's pharmacokinetics?
- Methodological Answer :
- Permeability : Use Caco-2 monolayers with LC-MS quantification to assess intestinal absorption.
- Metabolic stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via UPLC-QTOF.
- Protein binding : Determine fraction unbound using equilibrium dialysis against human plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
